molecular formula C33H33CaFN2O6 B14028346 2-Hydroxyatorvastatin calcium salt

2-Hydroxyatorvastatin calcium salt

Cat. No.: B14028346
M. Wt: 612.7 g/mol
InChI Key: FMMSIVYEKYZYQS-JIMLSGQQSA-L
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Description

2-Hydroxyatorvastatin calcium salt is an active metabolite of atorvastatin, a widely used HMG-CoA reductase inhibitor. This compound is known for its role in lipid metabolism and its therapeutic applications in reducing cholesterol levels and preventing cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyatorvastatin calcium salt involves the hydroxylation of atorvastatin. This process is typically catalyzed by the cytochrome P450 enzyme CYP3A4 . The synthetic route includes the following steps:

    Hydroxylation: Atorvastatin undergoes hydroxylation to form 2-Hydroxyatorvastatin.

    Calcium Salt Formation: The hydroxylated product is then converted into its calcium salt form.

Industrial Production Methods

Industrial production of atorvastatin and its metabolites, including this compound, often involves large-scale chemical synthesis. Improvements in the synthesis process have been made to enhance yield and purity, such as isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction procedures .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyatorvastatin calcium salt undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized metabolites.

    Reduction: Reduction reactions can convert it back to its parent compound, atorvastatin.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophiles used .

Scientific Research Applications

2-Hydroxyatorvastatin calcium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other statins such as:

  • Simvastatin
  • Lovastatin
  • Pravastatin
  • Rosuvastatin
  • Fluvastatin

Uniqueness

2-Hydroxyatorvastatin calcium salt is unique due to its specific hydroxylation at the 2-position, which enhances its lipid-lowering effects and provides additional therapeutic benefits compared to other statins .

Properties

Molecular Formula

C33H33CaFN2O6

Molecular Weight

612.7 g/mol

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O6.Ca/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+2/p-2/t24-,25-;/m1./s1

InChI Key

FMMSIVYEKYZYQS-JIMLSGQQSA-L

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Ca+2]

Origin of Product

United States

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